2-Methyl-4-ethylhexahydropyrimidine
Description
2-Methyl-4-ethylhexahydropyrimidine (CAS: Not provided in evidence) is a saturated heterocyclic compound featuring a six-membered ring containing two nitrogen atoms at positions 1 and 2. The hexahydro designation indicates complete hydrogenation of the pyrimidine ring, resulting in a chair-like cyclohexane conformation. The substituents—a methyl group at position 2 and an ethyl group at position 4—influence its steric and electronic properties, making it distinct from other pyrimidine derivatives.
Properties
Molecular Formula |
C7H16N2 |
|---|---|
Molecular Weight |
128.22 g/mol |
IUPAC Name |
4-ethyl-2-methyl-1,3-diazinane |
InChI |
InChI=1S/C7H16N2/c1-3-7-4-5-8-6(2)9-7/h6-9H,3-5H2,1-2H3 |
InChI Key |
SLCHVDWAOLNLDR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCNC(N1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between 2-Methyl-4-ethylhexahydropyrimidine and related compounds:
Key Findings from Research:
Reactivity : Unlike 6-Chloro-4-hydroxypyrimidine, which undergoes nucleophilic aromatic substitution (e.g., Cl replacement), this compound participates in alkylation or coordination due to its saturated structure and electron-rich nitrogen atoms .
Thermal Stability : Substituted hexahydropyrimidines (e.g., this compound) exhibit higher thermal stability compared to unsaturated analogs like 6-Chloro-4-hydroxypyrimidine, making them suitable for high-temperature reactions.
Biological Activity : While 6-Chloro-4-hydroxypyrimidine derivatives show antiviral activity, this compound is less explored in pharmacology but demonstrates promise in metal-drug conjugates due to its chelating ability.
Limitations of Available Evidence
Further experimental investigations are required to validate its physicochemical properties and industrial applicability.
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